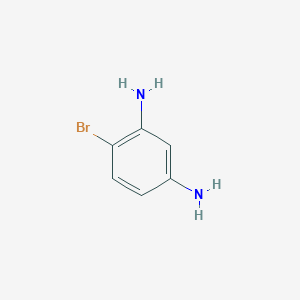

4-Bromobenzene-1,3-diamine

Vue d'ensemble

Description

It is a white crystalline solid with the molecular formula C6H7BrN2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzene-1,3-diamine typically involves multi-step processes. One common method includes the nitration of benzene to form nitrobenzene, followed by reduction to form aniline. Subsequent bromination and further reduction yield this compound . Another method involves the acetylation of 1,2-diaminobenzene followed by bromination and alkaline hydrolysis .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The amino groups activate the benzene ring toward electrophilic substitution, directing incoming electrophiles to specific positions. Key reactions include:

Nitration

-

Reagents/Conditions: Concentrated HNO₃ and H₂SO₄ at 50–60°C.

-

Mechanism: The nitronium ion (NO₂⁺) attacks the aromatic ring. The amino groups act as strong ortho/para directors, but steric and electronic effects from the bromine influence regioselectivity.

-

Product: Predominantly 4-bromo-1,3-diamino-5-nitrobenzene due to meta-directing effects of the bromine .

Halogenation

-

Reagents/Conditions: Cl₂ or Br₂ with FeCl₃/AlCl₃ as a catalyst.

-

Mechanism: Electrophilic halogen (Cl⁺ or Br⁺) substitutes at positions activated by the amino groups. Bromine’s electron-withdrawing nature reduces reactivity compared to non-halogenated diamines .

Sulfonation

-

Reagents/Conditions: Fuming H₂SO₄ at 100–150°C.

-

Product: Sulfonic acid derivatives, typically at para positions relative to amino groups .

Oxidation Reactions

The amino groups and benzene ring undergo oxidation under controlled conditions:

Quinone Formation

-

Reagents/Conditions: KMnO₄ in acidic or basic media, or H₂O₂ in acetic acid.

-

Product: 4-Bromo-1,3-benzoquinone, characterized by UV-Vis absorption at λₘₐₓ = 420 nm .

Side-Chain Oxidation

-

Reagents/Conditions: CrO₃ in H₂SO₄.

-

Product: Oxidative cleavage of amino groups to nitro or carbonyl functionalities under harsh conditions.

Reduction Reactions

The bromine atom and aromatic ring can be reduced selectively:

Debromination

-

Reagents/Conditions: H₂/Pd-C in ethanol or LiAlH₄.

Ring Hydrogenation

-

Reagents/Conditions: H₂/Pd-C at high pressure.

-

Product: Cyclohexane derivative with retained amino groups .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom serves as a leaving group in substitution reactions:

Amination

-

Reagents/Conditions: NH₃ in ethanol at 120°C.

-

Product: 1,2,3-Triaminobenzene, though competing EAS may occur .

Hydroxylation

-

Reagents/Conditions: NaOH/H₂O at 200°C.

-

Product: 4-Hydroxy-1,3-diaminobenzene with moderate regioselectivity .

Comparative Reactivity with Halogenated Analogs

The bromine atom’s size and electronegativity differentiate its reactivity from chloro- and fluoro-analogs:

| Reaction Type | 4-Bromo Derivative | 4-Chloro Derivative | 4-Fluoro Derivative |

|---|---|---|---|

| EAS Rate | Moderate (Br deactivates) | Slow (Cl deactivates more) | Fast (F weakly deactivates) |

| NAS Efficiency | High (Br⁻ good leaving) | Moderate | Low (F⁻ poor leaving) |

| Oxidation Stability | Prone to Br elimination | Resistant | Stable |

Research Findings

-

Suzuki Coupling: Pd-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, enabling access to biaryl structures .

-

Photocatalysis: Visible-light-mediated reactions selectively functionalize the bromine position without affecting amino groups .

-

Thermal Stability: Decomposes above 250°C, releasing HBr and forming polycyclic aromatic amines .

Applications De Recherche Scientifique

Organic Synthesis

4-Bromobenzene-1,3-diamine serves as a crucial intermediate in the synthesis of various organic compounds. It is used to prepare complex molecules that can be utilized in pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the formation of substituted aromatic compounds.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to generate different amine derivatives.

Biological Studies

In biological research, this compound is employed to study enzyme interactions and protein modifications. Its ability to modify proteins makes it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and cellular processes.

Dye and Pigment Manufacturing

The compound is also utilized in the production of dyes and pigments due to its chromogenic properties. Its reactivity allows for the synthesis of various colorants that are used in textiles, inks, and coatings.

Case Study 1: Synthesis of Quinones

A study demonstrated the oxidation of this compound using potassium permanganate as an oxidizing agent. The reaction yielded corresponding quinones that exhibited potential applications in organic electronics due to their electronic properties.

Case Study 2: Protein Modification

Research involving this compound showed its effectiveness in modifying specific amino acid residues within proteins. This modification was crucial for understanding protein function and interactions within cellular pathways.

Mécanisme D'action

The mechanism of action of 4-Bromobenzene-1,3-diamine involves its ability to participate in various chemical reactions due to the presence of both amine and bromine functional groups. These groups facilitate nucleophilic and electrophilic interactions, enabling the compound to act as a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological studies.

Comparaison Avec Des Composés Similaires

4-Bromo-1,2-benzenediamine: Another brominated benzenediamine with similar reactivity but different substitution pattern.

4-Iodophenylboronic acid: Shares the halogenated aromatic structure but differs in functional groups and applications.

Uniqueness: 4-Bromobenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other benzenediamines. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry.

Activité Biologique

4-Bromobenzene-1,3-diamine, with the molecular formula C6H7BrN2, is a halogenated aromatic amine that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound serves as a versatile building block in the synthesis of complex molecules and has demonstrated significant biological activities, including potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances electrophilic reactivity, while the amino groups facilitate nucleophilic interactions. This dual functionality allows the compound to participate in enzyme modification and protein interactions, potentially affecting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study assessing its efficacy against non-small cell lung cancer (NSCLC) indicated that certain derivatives exhibited significant cytotoxic effects with half-maximal inhibitory concentrations (IC50) in the low micromolar range. The presence of the bromine atom was found not to adversely affect binding affinity towards mutated epidermal growth factor receptors (EGFR) .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.2 | EGFR L858R/T790M mutation |

| CO-1686 derivative | 3.8 | EGFR L858R/T790M mutation |

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression. For example, a derivative demonstrated effective inhibition against tyrosine kinases with an IC50 value significantly lower than that of standard inhibitors .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound must be considered. It has been classified as a potential mutagen and carcinogen based on structural alerts associated with aromatic amines. Studies indicate that prolonged exposure may lead to adverse health effects, necessitating careful handling and further investigation into its safety profile .

Study on NSCLC Treatment

In a preclinical study involving animal models, researchers administered this compound derivatives to mice bearing NSCLC tumors. The results showed a significant reduction in tumor size compared to control groups. The biodistribution data indicated preferential accumulation in tumor tissues over normal tissues, suggesting targeted therapeutic potential .

In Vitro Studies on Enzyme Activity

In vitro assays demonstrated that this compound effectively inhibited specific enzyme activities linked to cancer cell proliferation. The compound's ability to modify protein structures through nucleophilic attack was confirmed using mass spectrometry techniques .

Propriétés

IUPAC Name |

4-bromobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDCQNCMUSAKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298917 | |

| Record name | 4-bromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-69-3 | |

| Record name | 4-Bromo-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 126920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6264-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Bromobenzene-1,3-diamine in the synthesis of polyimides?

A1: this compound acts as a monomer in the polyimide synthesis. It reacts with another monomer, trimellitic anhydride chloride, through a polymerization reaction to form the polyimide backbone []. The bromine atom on the benzene ring can further serve as a potential site for chemical modification or functionalization of the resulting polyimide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.